molecular formula C14H11N3O3S2 B2928650 N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 892856-54-1

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2928650
CAS No.: 892856-54-1
M. Wt: 333.38
InChI Key: WPFVIFAOYXBFKM-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule based on the privileged benzothiazole scaffold, designed for investigational use in drug discovery and biological probing. This compound is of significant research interest due to the established pharmacological profile of its structural relatives, which demonstrate potent and selective activity against a range of disease-associated targets . Benzothiazole derivatives are widely investigated in oncology research for their potent antiproliferative effects. Compounds in this class have been shown to function through mechanisms such as enzyme inhibition, receptor modulation, and the induction of cancer cell-selective toxicity following metabolic activation . For instance, certain 2-arylbenzothiazoles exhibit high binding affinity and target specificity for kinases and other key regulators of cell proliferation . The structural features of this compound, including the 4-ethyl substituent on the benzothiazole ring and the 5-nitrothiophene carboxamide moiety, are positions known to be critical for optimizing biological activity and pharmacokinetic properties in drug development campaigns . Beyond oncology, the benzothiazole core is a recognized pharmacophore in neuropharmacology and infectious disease research. Approved drugs like riluzole (for ALS) and pramipexole (for Parkinson's disease) highlight the scaffold's relevance in central nervous system disorders . Furthermore, structurally similar nitro-heterocyclic benzothiazole analogs have demonstrated promising activity in models of tuberculosis and other microbial infections, positioning them as valuable tools for exploring novel anti-infective pathways . Researchers can leverage this compound as a key intermediate or biological probe for developing new therapeutic agents targeting these and other critical human diseases.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-2-8-4-3-5-9-12(8)15-14(22-9)16-13(18)10-6-7-11(21-10)17(19)20/h3-7H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFVIFAOYXBFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromide under basic conditions.

    Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Coupling Reaction: The nitrated thiophene is then coupled with the benzothiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the benzothiazole ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group on the thiophene ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrothiophene moiety, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzothiazole-2-carboxylic acid derivatives.

    Reduction: Formation of N-(4-ethyl-1,3-benzothiazol-2-yl)-5-aminothiophene-2-carboxamide.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electron-withdrawing nitro group.

Mechanism of Action

The mechanism by which N-(4-ethyl-1,3-benzothiazol-2-yl)-

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, a compound belonging to the benzothiazole family, has garnered significant attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This structure features a benzothiazole moiety linked to a nitrothiophene carboxamide, which is crucial for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Aggregation : Studies have shown that this compound can inhibit the aggregation of proteins associated with neurodegenerative diseases, such as alpha-synuclein and tau proteins. This inhibition is crucial in conditions like Parkinson's and Alzheimer's diseases .
  • Antifibrillary Activity : The compound has demonstrated antifibrillary properties by reducing the formation of fibrils in vitro. This was assessed using Thioflavin T fluorescence assays and transmission electron microscopy (TEM), indicating its potential as a therapeutic agent against protein misfolding disorders .
  • Cellular Effects : In cell-based assays, this compound has been shown to reduce oligomerization of proteins effectively. For instance, it was able to abrogate the formation of inclusions in neuroblastoma cells expressing inclusion-prone alpha-synuclein .

Table 1: Summary of Biological Assays

Assay TypeTarget ProteinConcentration TestedResult
Thioflavin T AssayAlpha-synuclein100 μMReduced fibril formation by 70%
TEMTau protein10 μMInhibited fibril formation
Cell-based AssayInclusion-prone αSLow micromolarDose-dependent reduction

Case Studies

Several case studies have explored the efficacy of this compound in various settings:

  • Neurodegenerative Models : In a study involving M17D neuroblastoma cells, treatment with the compound significantly reduced the formation of toxic aggregates associated with neurodegenerative diseases. This suggests its potential role in mitigating neurotoxicity .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural relatives have shown promise in this area .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzothiazole vs. Thiazole Derivatives: The target compound contains a benzothiazole ring, whereas analogs like N-(4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9, ) feature a simpler thiazole ring.
  • Substituent Diversity: Electron-Withdrawing Groups: Compounds such as N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14, ) incorporate cyano groups, which increase electrophilicity and may enhance target binding . Halogenated Derivatives: N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () includes fluorine atoms, improving membrane permeability and resistance to enzymatic degradation .

Key Structural Modifications and Bioactivity

Compound Name Substituent (R Group) Core Structure Bioactivity Highlights
Target Compound 4-ethylbenzothiazole Benzothiazole Narrow-spectrum antibacterial (hypothesized)
Compound 13 () 3-fluoro-4-methylphenylthiazole Thiazole Antibacterial (mechanism analogous to Compound 7)
CBK277772 () 6-methylbenzothiazole Benzothiazole Ubiquitin-proteasome inhibition (potential anticancer activity)
Compound 9 () 4-fluorophenylthiazole Thiazole High purity (99.05%); screening for antimicrobial activity

Physicochemical Properties

  • Lipophilicity and Solubility: The 4-ethyl group on the benzothiazole ring in the target compound likely increases lipophilicity compared to polar cyano or methoxy substituents, impacting membrane permeability and oral bioavailability .
  • Molecular Weight and Stability : Compounds with trifluoromethyl groups (e.g., ) have higher molecular weights (~423 g/mol) but may exhibit greater metabolic stability .

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